molecular formula C13H24N2O2 B11869487 tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B11869487
M. Wt: 240.34 g/mol
InChI Key: XMTRPEYIALXYDZ-ZACCUICWSA-N
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Description

tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound with the molecular formula C12H21NO2. It is known for its unique structural features, which include a hexahydrocyclopenta[c]pyrrole core and a tert-butyl ester group.

Preparation Methods

The synthesis of tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the methylamino group, which enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (3aR,6aS)-5-(methylamino)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-5-11(14-4)6-10(9)8-15/h9-11,14H,5-8H2,1-4H3/t9-,10+,11?

InChI Key

XMTRPEYIALXYDZ-ZACCUICWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)NC

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)NC

Origin of Product

United States

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